

fundamental reactivity and stability of 1-Bromo-3-hexene

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Compound of Interest

Compound Name: 1-Bromo-3-hexene

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An In-Depth Technical Guide to the Fundamental Reactivity and Stability of **1-Bromo-3-hexene**

Abstract

1-Bromo-3-hexene is a bifunctional organohalide that serves as a versatile intermediate in organic synthesis. Possessing both an alkene and an allylic bromide, its reactivity is characterized by a complex interplay of substitution, elimination, and addition reactions. The allylic position of the bromine atom significantly influences the C-Br bond stability and facilitates the formation of resonance-stabilized intermediates, which often leads to allylic rearrangements. This guide provides a comprehensive overview of the fundamental principles governing the stability and reactivity of **1-bromo-3-hexene**, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers, scientists, and professionals in the field of drug development.

Introduction and Physicochemical Properties

1-Bromo-3-hexene (C₆H₁₁Br) is a halogenated alkene featuring a six-carbon chain with a double bond at the C3 position and a bromine atom at the C1 position. This arrangement classifies it as a primary allylic bromide. The presence of the double bond allows for the existence of (E) and (Z) stereoisomers, each with distinct properties and reactivity profiles. Its dual functionality makes it a valuable substrate for introducing a hexenyl moiety in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **1-Bromo-3-hexene** Isomers

Property	(E)-1-bromohex-3-ene	(Z)-1-bromohex-3-ene	Reference
CAS Number	63281-96-9	5009-31-4	[1][2]
Molecular Formula	C ₆ H ₁₁ Br	C ₆ H ₁₁ Br	[1][2]
Molecular Weight	163.06 g/mol	163.06 g/mol	[1][2]
IUPAC Name	(3E)-1-bromohex-3-ene	(3Z)-1-bromohex-3-ene	[1][2]
Boiling Point	Not specified	149-151 °C	[3]
Refractive Index	Not specified	1.4715 (20 °C)	[3]

| LogP | 2.8 (Computed) | 2.74 (Computed) |[1][4] |

Stability and Handling

The stability of **1-bromo-3-hexene** is fundamentally dictated by the C-Br bond, which is located in an allylic position.

- Bond Strength:** The allylic C-Br bond is inherently weaker than the C-Br bond in a corresponding saturated alkyl halide (e.g., 1-bromohexane). This is due to the resonance stabilization of the allylic carbocation or radical that forms upon cleavage of the C-Br bond. This lower bond dissociation energy makes it more reactive.
- Thermal and Photochemical Stability:** While stable under standard storage conditions (cool, dark, inert atmosphere), it can be susceptible to degradation upon exposure to heat or UV light, which can initiate radical reactions.
- Safety and Handling:** **1-Bromo-3-hexene** is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored away from heat, sparks, and open flames.

Fundamental Reactivity

The reactivity of **1-bromo-3-hexene** is governed by its two key functional groups: the allylic bromide and the carbon-carbon double bond.

Substitution vs. Elimination Reactions

As a primary alkyl halide, **1-bromo-3-hexene** can undergo both nucleophilic substitution (S_N1 and S_N2) and base-induced elimination ($E1$ and $E2$) reactions[5][6]. The reaction pathway is highly dependent on the nature of the nucleophile/base, solvent, and temperature[5].

- S_N2 Reactions: Favored by strong, non-bulky nucleophiles in polar aprotic solvents.
- $E2$ Reactions: Favored by strong, sterically hindered bases in less polar solvents and at higher temperatures.
- $S_N1/E1$ Reactions: Can occur due to the formation of a resonance-stabilized allylic carbocation, particularly with weak nucleophiles/bases in polar protic solvents.

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